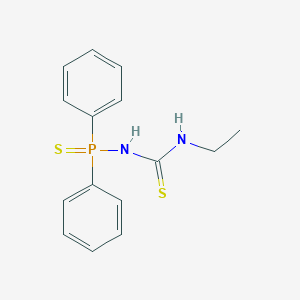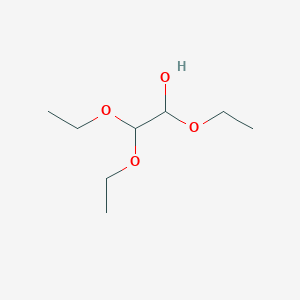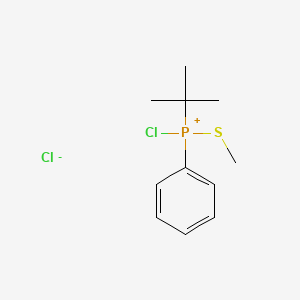
tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride is a complex organophosphorus compound It is characterized by the presence of a tert-butyl group, a chloro group, a methylsulfanyl group, and a phenylphosphanium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride typically involves multiple steps. One common method starts with the reaction of tert-butyl chloride with a suitable phenylphosphine derivative. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. The process may also involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. Safety measures are crucial during production due to the potential hazards associated with the reagents and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different organophosphorus derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus compounds with different functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce phosphorus-containing groups into molecules.
Biology: The compound can be used in biochemical studies to investigate the role of phosphorus in biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved may include nucleophilic substitution, oxidation-reduction reactions, and coordination with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl chloride: A simpler compound with similar reactivity but lacking the phosphorus and sulfur components.
Phenylphosphine: Contains the phosphorus moiety but lacks the tert-butyl and chloro groups.
Methylsulfanylphenylphosphine: Similar structure but without the tert-butyl and chloro groups.
Uniqueness
tert-Butyl-chloro-methylsulfanylphenylphosphanium chloride is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields of research and industry.
Propiedades
Número CAS |
104114-65-0 |
|---|---|
Fórmula molecular |
C11H17Cl2PS |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
tert-butyl-chloro-methylsulfanyl-phenylphosphanium;chloride |
InChI |
InChI=1S/C11H17ClPS.ClH/c1-11(2,3)13(12,14-4)10-8-6-5-7-9-10;/h5-9H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IWWJJNMINFNUQE-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[P+](C1=CC=CC=C1)(SC)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


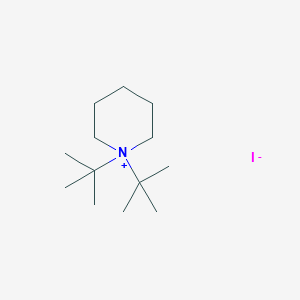

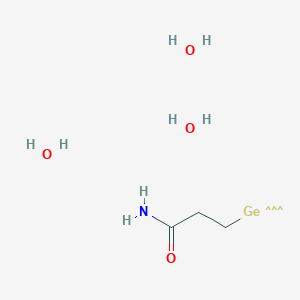
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
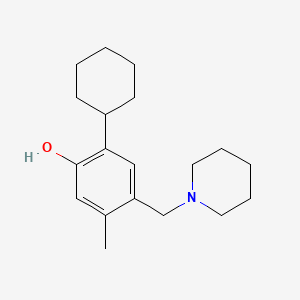

![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione](/img/structure/B14322357.png)
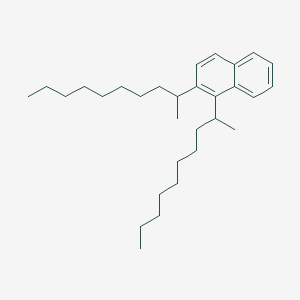
![1-(4-Aminophenyl)-2-[4-(diphenylmethyl)piperazin-1-yl]ethan-1-one](/img/structure/B14322379.png)

![9,9'-Peroxybis[9-(4-chlorophenyl)-9H-xanthene]](/img/structure/B14322385.png)
